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molecular formula C9H9FO2 B3054163 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one CAS No. 586-16-3

1-(3-Fluoro-4-hydroxyphenyl)propan-1-one

Cat. No. B3054163
M. Wt: 168.16 g/mol
InChI Key: UGXSNVUGHQPWAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06046213

Procedure details

A mixture of 4-bromo-2-fluorophenol (1.0 g, 5.24 mmol) in tetrahydrofuran (15 mL) was chilled to -78° C. and butyllithium (4.6 mL, 11.5 mmol, 2.5 M solution) was added rapidly, dropwise. The reaction was stirred 12 min and N-methyl-N-methoxypropionamide (the compound of Preparation 9 , 0.735 g, 6.28 mmol in 1 mL of tetrahydrofuran with a 1 mL rinse) was added. The reaction was allowed to stir 5 min at -78° C. and then it was warmed to ambient temperature. A few drops of water were added; then the solvent was removed at reduced pressure. The residue was taken up in methylene chloride and washed with aqueous ammonium chloride and brine. The organic layer was dried and concentrated. The residue was flash chromatographed on silica gel (1×2.5 inches packed in hexane) with elution proceeding as follows: 10% ethyl acetate/hexane (250 mL), discarded forerun; 20% ethyl acetate/hexane (250 mL), 0.186 g of a yellow crystalline solid which had NMR identical to that of preparation 7.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([F:9])[CH:3]=1.C([Li])CCC.CN(OC)[C:17](=[O:20])[CH2:18][CH3:19]>O1CCCC1>[C:17]([C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([F:9])[CH:3]=1)(=[O:20])[CH2:18][CH3:19]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)F
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.6 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(CC)=O)OC
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred 12 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
rinse)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
to stir 5 min at -78° C.
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
it was warmed to ambient temperature
ADDITION
Type
ADDITION
Details
A few drops of water were added
CUSTOM
Type
CUSTOM
Details
then the solvent was removed at reduced pressure
WASH
Type
WASH
Details
washed with aqueous ammonium chloride and brine
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel (1×2.5 inches packed in hexane) with elution proceeding
CUSTOM
Type
CUSTOM
Details
of preparation 7

Outcomes

Product
Details
Reaction Time
12 min
Name
Type
Smiles
C(CC)(=O)C1=CC(=C(C=C1)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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